2,2'-Dichlorobenzil
CAS No.: 21854-95-5
Cat. No.: VC21320279
Molecular Formula: C14H8Cl2O2
Molecular Weight: 279.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 21854-95-5 |
---|---|
Molecular Formula | C14H8Cl2O2 |
Molecular Weight | 279.1 g/mol |
IUPAC Name | 1,2-bis(2-chlorophenyl)ethane-1,2-dione |
Standard InChI | InChI=1S/C14H8Cl2O2/c15-11-7-3-1-5-9(11)13(17)14(18)10-6-2-4-8-12(10)16/h1-8H |
Standard InChI Key | VOSNNSVWVJFJCR-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)C(=O)C(=O)C2=CC=CC=C2Cl)Cl |
Canonical SMILES | C1=CC=C(C(=C1)C(=O)C(=O)C2=CC=CC=C2Cl)Cl |
Introduction
Chemical Structure and Properties
2,2'-Dichlorobenzil is an aromatic α-diketone with the molecular formula C₁₄H₈Cl₂O₂. The compound features two adjacent carbonyl groups connecting two 2-chlorophenyl rings, creating a distinctive structural arrangement.
Basic Identification Parameters
Parameter | Value |
---|---|
IUPAC Name | 1,2-bis(2-chlorophenyl)ethane-1,2-dione |
CAS Number | 21854-95-5 |
Molecular Formula | C₁₄H₈Cl₂O₂ |
Molecular Weight | 279.12 g/mol |
MDL Number | MFCD00018263 |
InChI Key | VOSNNSVWVJFJCR-UHFFFAOYSA-N |
PubChem CID | 89076 |
This compound is also known by several synonyms including 1,2-Bis(2-chlorophenyl)-1,2-ethanedione, 2,2'-Dichlorodibenzoyl, and bis(2-chlorophenyl)-ethanedion, reflecting its structural configuration and chemical nature .
Physical and Chemical Properties
2,2'-Dichlorobenzil exhibits specific physical characteristics that are important for its identification and handling:
Property | Value |
---|---|
Physical State | Solid (crystals or powder) |
Color | Yellow |
Melting Point | 132-136°C (literature) |
Boiling Point | 426.9±30.0°C (Predicted) |
Density | 1.366±0.06 g/cm³ (Predicted) |
Purity (Commercial) | ≥98.0% |
The compound is characterized by its distinctive yellow color and crystalline appearance, with a well-defined melting point range .
Synthesis and Preparation Methods
The synthesis of 2,2'-Dichlorobenzil typically follows established organic chemistry routes with specific reagents and conditions.
Standard Synthetic Route
The primary synthesis method involves the oxidation of 2,2'-dichlorobenzoin, which itself is prepared from 2-chlorobenzaldehyde through a benzoin condensation reaction. This multi-step process requires:
-
Preparation of 2,2'-dichlorobenzoin from 2-chlorobenzaldehyde
-
Oxidation of the benzoin to form the corresponding benzil
According to research by Nithya G. et al., the specific synthesis procedure involves:
"The compound 2,2'-dichloro benzil is prepared from two moles of 2-chloro benzaldehyde with ethanol in the presence of a catalyst KCN. The 2,2'-dichloro benzoin is obtained after refluxing and subjected to steam distillation for 1 hour. The crude 2,2'-dichloro benzoin obtained is then refluxed with con. HNO₃ for 1 hour."
This process typically yields 2,2'-dichlorobenzil with a melting point of approximately 80.3°C in its crude form, which can be further purified to achieve the standard melting point range of 132-136°C .
Spectroscopic Characteristics
Spectroscopic data provides crucial information for the identification and structural confirmation of 2,2'-dichlorobenzil.
Spectral Properties
Research by Jaya Mukherjee et al. revealed important spectroscopic characteristics of 2,2'-dichlorobenzil compared to the parent compound benzil:
"From flash photolysis data of benzil and 2,2'-dichlorobenzil, the role of conformeric triplets in the formation of hydrogen adduct radicals has been discussed. The planar relaxed triplet absorbing at 470nm is less efficient in forming a hydrogen adduct radical as compared to its puckered conformeric partner."
Additionally, their research demonstrated that:
"Absorptions of radicals and radical anions of 2,2'-dichlorobenzil appear at 355nm and 460nm respectively. These are blue-shifted as compared to those of the parent compound benzil appearing at 370nm and 540nm, respectively. This blue-shift has been discussed in terms of steric hindrance due to ortho-substitution."
These findings highlight the unique photochemical behavior of 2,2'-dichlorobenzil, particularly the influence of chlorine atoms at the ortho positions on its spectroscopic properties and reactivity.
Applications and Research Significance
2,2'-Dichlorobenzil has important applications in both synthetic chemistry and biological research.
Synthetic Applications
The compound serves as a key intermediate in organic synthesis, particularly for the preparation of:
-
Substituted benzils and analogs with biological properties
-
Heterocyclic compounds
Biological and Pharmacological Significance
Research indicates that 2,2'-dichlorobenzil and related compounds exhibit notable biological activities. According to molecular docking studies conducted by Nithya G. et al.:
"Molecular docking revealed all the synthesized molecules showed good binding energy toward the target protein... It was observed that the most active compound of the series, i.e., compound (3) was predicted to be most active too. The other compounds like (1), (2) and (4) having significant antibacterial activity are also found to have good docking activity."
Supplier | Package Size | Price | Purity | Reference Date |
---|---|---|---|---|
Sigma-Aldrich (India) | 5g | ₹10,305.4 | 97% | 2022-06-14 |
Fisher Scientific | 5g | $158.51 | ≥98% | 2025-03-11 |
Fisher Scientific | 25g | $489.41 | ≥98% | 2025-03-11 |
Thermo Scientific | 5g | €76.08 | 98+% | 2025-04-08 |
Thermo Scientific | 25g | €311.55 | 98+% | 2025-04-08 |
Thermo Scientific | 25g | $227.65 | 98+% | 2025-01-01 |
This pricing information indicates that 2,2'-dichlorobenzil is a specialty chemical with relatively high market value, reflecting its importance in research and specialized applications .
Research Developments and Future Directions
Recent research has explored the photochemical properties and potential applications of 2,2'-dichlorobenzil in various fields.
Photochemical Studies
The investigation by Mukherjee et al. on triplets, hydrogen adduct radicals, and radical anions of 2,2'-dichlorobenzil reveals interesting conformational effects on its photochemical behavior:
"In figure 2, benzil and 2,2'-dichlorobenzil in a rigid glassy matrix of isopropanol having green phosphorescence show triplet-triplet absorption peaks."
This research demonstrates that the ortho-chloro substitution significantly influences the compound's excited state properties and radical formation pathways, which could be exploited in photochemical applications.
Polymorphic Behavior
Studies indicate that 2,2'-dichlorobenzil exhibits polymorphism, as noted by Nithya G. et al.:
"Compounds (3) 2'chloro-4-methoxy-3-nitro benzil and (4) 2,2'-dichloro benzyl were found to exhibit polymorphism by XRD and thermal studies. CCDC 879851 and 915833 contain the supplementary crystallographic data for polymorphic behavior of compound (4) 2,2'-dichloro-benzil respectively."
This polymorphic behavior is significant for understanding the solid-state properties of the compound and could influence its applications in materials science and crystallography.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume